Afub7aica

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

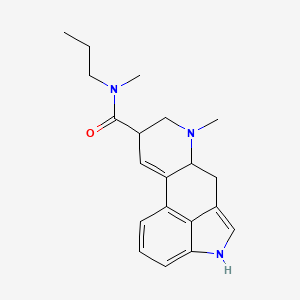

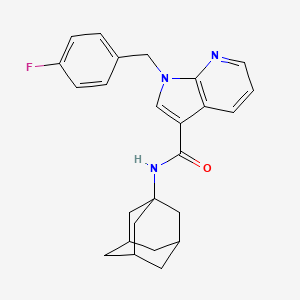

AFUB7AICA, également connu sous le nom de 1-[(4-fluorophényl)méthyl]-N-tricyclo[3.3.1.13,7]déc-1-yl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, est un cannabinoïde synthétique. Il est structurellement similaire aux cannabinoïdes synthétiques connus et est principalement utilisé comme étalon de référence analytique dans la recherche et les applications forensiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'AFUB7AICA implique plusieurs étapes, en commençant par la préparation de la structure de base du pyrrolo[2,3-b]pyridine. Ceci est suivi par l'introduction du groupe adamantyle et du groupe 4-fluorophénylméthyle. L'étape finale implique la formation de la liaison carboxamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), et les réactions sont effectuées sous des températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une qualité et un rendement constants. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre une pureté ≥98% .

Analyse Des Réactions Chimiques

Types de réactions

L'AFUB7AICA subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du groupe fluorophényle.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Hydrure de sodium dans le DMF.

Principaux produits formés

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools ou d'amines.

Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

L'this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et des sciences forensiques. Parmi ses applications, citons :

Chimie : Utilisé comme étalon de référence pour l'identification et la quantification des cannabinoïdes synthétiques dans divers échantillons.

Biologie : Étudié pour ses interactions avec les récepteurs cannabinoïdes et ses effets potentiels sur les voies de signalisation cellulaire.

Médecine : Enquête sur ses effets thérapeutiques potentiels et son rôle dans le développement de nouveaux médicaments à base de cannabinoïdes.

Mécanisme d'action

L'this compound exerce ses effets en se liant aux récepteurs cannabinoïdes, principalement les récepteurs CB1 et CB2. Cette liaison conduit à l'activation de diverses voies de signalisation intracellulaires, notamment l'inhibition de l'adénylate cyclase, la modulation des canaux ioniques et l'activation des protéines kinases activées par les mitogènes (MAPKs). Ces voies conduisent à divers effets physiologiques et pharmacologiques, tels que l'analgésie, les effets anti-inflammatoires et la modulation de la libération de neurotransmetteurs .

Applications De Recherche Scientifique

AFUB7AICA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:

Chemistry: Used as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.

Biology: Studied for its interactions with cannabinoid receptors and its potential effects on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects and its role in the development of new cannabinoid-based drugs.

Mécanisme D'action

AFUB7AICA exerts its effects by binding to cannabinoid receptors, primarily the CB1 and CB2 receptors. This binding leads to the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways result in various physiological and pharmacological effects, such as analgesia, anti-inflammatory effects, and modulation of neurotransmitter release .

Comparaison Avec Des Composés Similaires

L'AFUB7AICA est structurellement similaire à d'autres cannabinoïdes synthétiques, tels que :

JWH-018 : Un autre cannabinoïde synthétique avec une structure de base similaire mais des substituants différents.

AM-2201 : Structure similaire mais avec un groupe fluorophényle différent.

UR-144 : Contient une structure de base différente mais partage des groupes fonctionnels similaires.

Unicité

L'this compound est unique en raison de sa combinaison spécifique du groupe adamantyle et du groupe 4-fluorophénylméthyle, qui confèrent des propriétés pharmacologiques distinctes et des affinités de liaison aux récepteurs par rapport aux autres cannabinoïdes synthétiques .

Propriétés

Formule moléculaire |

C25H26FN3O |

|---|---|

Poids moléculaire |

403.5 g/mol |

Nom IUPAC |

N-(1-adamantyl)-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C25H26FN3O/c26-20-5-3-16(4-6-20)14-29-15-22(21-2-1-7-27-23(21)29)24(30)28-25-11-17-8-18(12-25)10-19(9-17)13-25/h1-7,15,17-19H,8-14H2,(H,28,30) |

Clé InChI |

LSNKFKFKEUNOLD-UHFFFAOYSA-N |

SMILES canonique |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=C4C=CC=N5)CC6=CC=C(C=C6)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B10821260.png)

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821291.png)

![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;dihydrate](/img/structure/B10821295.png)

![[Leu15]-Gastrin I (human)](/img/structure/B10821309.png)

![2-Methylpropyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10821324.png)